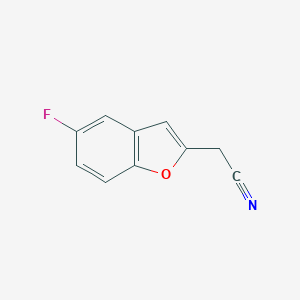

2-(5-Fluorobenzofuran-2-yl)acetonitrile

Descripción

BenchChem offers high-quality 2-(5-Fluorobenzofuran-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Fluorobenzofuran-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(5-fluoro-1-benzofuran-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRXVVHOLFQAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties of 2-(5-Fluorobenzofuran-2-yl)acetonitrile

An In-depth Technical Guide to the Chemical Properties and Potential of 2-(5-Fluorobenzofuran-2-yl)acetonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, synthesis, and potential applications of the novel compound, 2-(5-Fluorobenzofuran-2-yl)acetonitrile. As a fluorinated derivative of the benzofuran scaffold, a privileged structure in medicinal chemistry, this molecule holds significant promise for researchers and professionals in drug discovery. This document synthesizes data from analogous structures and established chemical principles to offer a predictive yet robust framework for understanding and utilizing this compound.

Introduction and Strategic Rationale

The benzofuran moiety is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability and binding affinity. The acetonitrile group, a versatile synthetic handle, further expands the potential for chemical modification.

This guide serves as a foundational resource for researchers, providing a predictive analysis of 2-(5-Fluorobenzofuran-2-yl)acetonitrile's chemical behavior and a strategic approach to its synthesis and application. The insights presented herein are extrapolated from the well-documented chemistry of benzofurans, acetonitriles, and fluorinated aromatic systems.

Predicted Physicochemical and Spectroscopic Properties

The anticipated properties of 2-(5-Fluorobenzofuran-2-yl)acetonitrile are summarized below. These values are estimated based on computational models and data from structurally related compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₆FNO |

| Molecular Weight | 175.16 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 36.9 Ų |

| Predicted Boiling Point | ~320-340 °C at 760 mmHg |

| Predicted Melting Point | ~70-85 °C |

Anticipated Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.2 (m, 3H, Ar-H), δ 6.8 (s, 1H, furan-H), δ 3.8 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 159 (d, J=240 Hz, C-F), δ 155-120 (Ar-C), δ 117 (CN), δ 15 (CH₂) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -115 to -125 ppm |

| FT-IR (KBr, cm⁻¹) | ~2250 (C≡N stretch), ~1250 (C-F stretch), ~1200 (Ar-O-C stretch) |

| Mass Spec (EI) | M⁺ at m/z 175, fragmentation patterns showing loss of CN, HCN |

Proposed Synthetic Pathway and Mechanistic Insights

A plausible and efficient synthesis of 2-(5-Fluorobenzofuran-2-yl)acetonitrile can be envisioned starting from commercially available 4-fluorophenol. The following multi-step synthesis is proposed, with each step chosen for its reliability and scalability.

Figure 1: Proposed synthetic route for 2-(5-Fluorobenzofuran-2-yl)acetonitrile.

Experimental Protocol: Synthesis of 2-(5-Fluorobenzofuran-2-yl)acetonitrile

-

Bromination of 4-Fluorophenol: To a solution of 4-fluorophenol in acetic acid, add bromine dropwise at room temperature. Stir for 2-4 hours until the reaction is complete (monitored by TLC). Pour the reaction mixture into water and extract with diethyl ether. The organic layer is washed with sodium thiosulfate solution, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 2-bromo-4-fluorophenol.

-

Williamson Ether Synthesis: A mixture of 2-bromo-4-fluorophenol, bromoacetaldehyde diethyl acetal, and potassium carbonate in DMF is heated at 80-90 °C for 12 hours. The reaction mixture is cooled, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the corresponding ether.

-

Cyclization to 5-Fluorobenzofuran: The crude ether from the previous step is added to polyphosphoric acid (PPA) and heated to 120-140 °C for 2-3 hours. The mixture is then poured onto ice, and the product is extracted with toluene. The organic layer is washed with sodium bicarbonate solution, brine, and dried. Purification by column chromatography affords 5-fluorobenzofuran.

-

Bromination at the 2-position: To a solution of 5-fluorobenzofuran in carbon tetrachloride, N-bromosuccinimide (NBS) is added, and the mixture is refluxed with a catalytic amount of AIBN for 3-5 hours. The reaction is cooled, filtered, and the filtrate is concentrated. The residue is purified by chromatography to yield 2-bromo-5-fluorobenzofuran.

-

Cyanation to the final product: A mixture of 2-bromo-5-fluorobenzofuran and copper(I) cyanide in DMF is heated at 150-160 °C for 6-8 hours. The reaction is cooled, and a solution of ferric chloride and hydrochloric acid in water is added. The mixture is stirred and then extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 2-(5-Fluorobenzofuran-2-yl)acetonitrile.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 2-(5-Fluorobenzofuran-2-yl)acetonitrile is dictated by the interplay of its three key functional components: the benzofuran ring, the acetonitrile moiety, and the fluorine substituent.

Figure 2: Key reactivity pathways for 2-(5-Fluorobenzofuran-2-yl)acetonitrile.

-

Benzofuran Ring: The benzofuran nucleus is susceptible to electrophilic attack, with the fluorine atom acting as a deactivating but ortho-, para-directing group.[1] The furan ring itself is also reactive.[1]

-

Acetonitrile Group: This versatile functional group can be readily transformed.[2]

-

Hydrolysis: Acidic or basic hydrolysis will yield the corresponding 2-(5-fluorobenzofuran-2-yl)acetic acid, a valuable intermediate for amide couplings.

-

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride will afford the 2-(5-fluorobenzofuran-2-yl)ethanamine, introducing a primary amine for further functionalization.

-

Cycloadditions: The nitrile can participate in cycloaddition reactions, for example, with azides to form tetrazoles.[2]

-

Potential Applications in Medicinal Chemistry

The 2-(5-Fluorobenzofuran-2-yl)acetonitrile scaffold is a promising starting point for the development of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: Benzofuran derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity to target proteins through favorable electrostatic interactions.

-

Bioisosteric Replacement: The benzofuran core can act as a bioisostere for other aromatic systems like indole or benzothiophene, offering a way to fine-tune the properties of existing drug candidates.[3]

Safety and Handling

As a novel chemical entity, 2-(5-Fluorobenzofuran-2-yl)acetonitrile should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data is unavailable, related fluorinated benzonitriles and acetonitrile compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[5][6]

Conclusion and Future Perspectives

This technical guide provides a predictive yet scientifically grounded framework for understanding the chemical properties of 2-(5-Fluorobenzofuran-2-yl)acetonitrile. The proposed synthesis and outlined reactivity offer a clear path for researchers to access and utilize this promising molecule. Future experimental validation of the predicted properties and exploration of its biological activities are warranted and could lead to the discovery of novel drug candidates.

References

-

PubChem. (n.d.). 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzeneacetonitrile, 2-fluoro- (CAS 326-62-5). Retrieved from [Link]

-

ResearchGate. (2025). A convenient synthesis of 5-fluorofuran-2-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Difluorobenzonitrile. NIST WebBook. Retrieved from [Link]

-

MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]

- Google Patents. (n.d.). One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.

-

American Elements. (n.d.). 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(5-fluoro-2-nitrophenyl)acetonitrile (C8H5FN2O2). Retrieved from [Link]

-

ResearchGate. (2026). Reactivity of Benzofuran Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-Bromo-2-fluorophenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PENTA. (2025). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]

-

ResearchGate. (2025). Fluorescence spectrum of compound 2 in acetonitrile (blue curve) and.... Retrieved from [Link]

- Google Patents. (n.d.). Benzofuran derivatives, process for their preparation and intermediates thereof.

-

University of Greenwich. (n.d.). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. Retrieved from [Link]

-

DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Retrieved from [Link]

-

Technical Disclosure Commons. (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). Retrieved from [Link]

Sources

The Strategic Introduction of Fluorine: Enhancing the Biological Activity of Benzofuran Scaffolds

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Strategic structural modifications of this heterocyclic system have led to the development of potent therapeutic agents. Among these modifications, the introduction of fluorine atoms has emerged as a powerful strategy to modulate and enhance the pharmacological profile of benzofuran derivatives. This technical guide provides an in-depth exploration of the role of fluorine substitution in tuning the biological activity of benzofurans, with a focus on their applications as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the underlying physicochemical principles, examine structure-activity relationships, provide a detailed synthetic protocol, and present key biological data to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Benzofuran Scaffold and the Fluorine Advantage

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a structural motif found in various natural products and synthetic molecules of therapeutic interest.[1][2] Its derivatives have demonstrated a remarkable array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4][5] The versatility of the benzofuran core allows for chemical modifications at multiple positions, enabling the fine-tuning of its biological effects.[1]

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Due to its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—fluorine can profoundly influence a molecule's physicochemical and biological characteristics.[6][7] Key effects of fluorination include:

-

Enhanced Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the drug's half-life.[7]

-

Increased Lipophilicity and Permeability: Strategic fluorination can enhance a molecule's ability to cross biological membranes, improving bioavailability.[8][9][10]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.[11]

-

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.

When applied to the benzofuran scaffold, these effects can lead to a significant enhancement of biological activity and the development of more potent and selective therapeutic agents.[8]

Impact of Fluorine Substitution on the Biological Activities of Benzofurans

Anticancer Activity

The quest for novel and more effective anticancer agents is a major focus of drug discovery. Fluorinated benzofurans have emerged as a promising class of compounds in this arena. The introduction of fluorine atoms into the benzofuran ring system has consistently resulted in a significant increase in anticancer activities.

One notable example is the development of amiloride-benzofuran derivatives as inhibitors of the urokinase-type plasminogen activator (uPA), a key enzyme in cancer invasion and metastasis.[1] The addition of a fluorine atom at the 4-position of the 2-benzofuranyl group resulted in a two-fold increase in potency and inhibitory activity.[1] This enhancement is attributed to more favorable hydrophobic interactions in the binding pocket.[1]

Structure-activity relationship (SAR) studies have revealed that the position of the halogen on the benzofuran ring is a critical determinant of its biological activity.[1] For instance, certain halogenated derivatives have shown remarkable cytotoxic activity against leukemia cells without affecting normal cells.[1] Furthermore, studies on fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated their ability to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) by inducing apoptosis.[8][12] Compounds bearing both difluorine and bromine groups were particularly effective, inhibiting cell proliferation by approximately 70%.[8][13]

Anti-inflammatory Effects

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer.[8] Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated macrophages, several of these compounds suppressed the expression of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[9][13] They also decreased the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6) and chemokines like CCL2.[9][13]

The SAR analysis of these compounds suggested that the biological effects are enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups.[8][9] Monofluorination, in particular, appears to be important for the direct inhibition of COX enzyme activities.[9]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated benzofurans have shown potential in this area as well. For example, a series of benzofuran-based pyrazoline-thiazoles and fluorinated pyrazole-thiazole derivatives have been synthesized and evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria.[2] One of the fluorinated compounds, in particular, displayed excellent antimicrobial activity.[14]

Synthesis of Fluorinated Benzofurans: A Methodological Overview

The synthesis of fluorinated benzofuran derivatives often requires specialized strategies to introduce the fluorine atom at the desired position. A variety of synthetic methods have been developed, including tandem SNAr-cyclocondensation strategies and methods based on gem-difluoropropargylic intermediates.[15][16]

Experimental Protocol: Synthesis of a 2,6-Disubstituted-3-amino-4,5,7-trifluorobenzofuran

This protocol describes a tandem SNAr-cyclocondensation strategy for the synthesis of a fluorinated 3-aminobenzofuran derivative, adapted from the work of Sandford and co-workers.[16]

Step 1: Synthesis of 4-Substituted Tetrafluorobenzonitrile

-

To a solution of pentafluorobenzonitrile (1.0 eq) in anhydrous DMF, add the desired nucleophile (e.g., morpholine, 1.1 eq).

-

Stir the reaction mixture at room temperature for 15 hours.

-

Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 4-substituted tetrafluorobenzonitrile.

Step 2: Tandem SNAr-Cyclocondensation

-

To a solution of the 4-substituted tetrafluorobenzonitrile (1.0 eq) and an α-hydroxy carbonyl compound (e.g., hydroxyacetone, 1.2 eq) in anhydrous DMF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

-

Heat the reaction mixture at 80 °C for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofuran.

Caption: Synthetic workflow for a fluorinated 3-aminobenzofuran.

Quantitative Analysis of Biological Activity

The following table summarizes the reported biological activities of selected fluorinated benzofuran derivatives, highlighting the impact of fluorine substitution.

| Compound Class | Target/Assay | Key Compound(s) | Reported Activity (IC50/Ki) | Reference |

| Amiloride-benzofuran derivatives | uPA inhibition | 6-HMA-benzofuran | Ki = 183 nM | [1] |

| 4-Fluoro-6-HMA-benzofuran | Ki = 88 nM, IC50 = 0.43 µM | [1] | ||

| Fluorinated benzofurans | HCT116 cell proliferation | Compound with difluorine and bromine | IC50 = 19.5 µM | [12] |

| Fluorinated dihydrobenzofurans | Anti-inflammatory (IL-6 secretion) | Various derivatives | IC50 range: 1.2 to 9.04 µM | [9] |

| Anti-inflammatory (NO production) | Various derivatives | IC50 range: 2.4 to 5.2 µM | [9] | |

| Fluorinated benzofuran-pyrazole-thiazoles | Antimicrobial activity | Compound 8c | Displayed excellent activity | [14] |

Mechanistic Insights and Signaling Pathways

Fluorinated benzofurans can exert their biological effects through various mechanisms of action. In the context of cancer, they can inhibit key signaling pathways involved in cell proliferation, survival, and metastasis. For example, the inhibition of uPA by fluorinated amiloride-benzofuran derivatives directly impacts the proteolytic cascade required for tumor cell invasion.

In inflammation, these compounds can modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression. By inhibiting the production of pro-inflammatory mediators, they can dampen the inflammatory response.

Caption: Putative anti-inflammatory mechanism of fluorinated benzofurans.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzofuran scaffold is a highly effective approach for enhancing its biological activity. Fluorinated benzofuran derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The unique physicochemical properties imparted by fluorine can lead to improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should continue to explore the vast chemical space of fluorinated benzofurans. The synthesis of novel derivatives with diverse substitution patterns, coupled with comprehensive biological evaluation, will undoubtedly lead to the discovery of new and improved therapeutic candidates. A deeper understanding of the structure-activity relationships and mechanisms of action will further guide the rational design of next-generation fluorinated benzofuran-based drugs.

References

-

Al-Ostoot, F.H., Al-Ghamdi, S., Al-Malky, H.S., Al-Zahrani, M.H., Salah, N., Al-Abdullah, E.S., Al-Sawah, M.A., Abdel-Aziz, A.A.-M., & El-Azab, A.S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Asundaria, A.F., & Patel, D.R. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29030-29053. [Link]

-

Ayoub, A.J., El-Achkar, G.A., Ghayad, S.E., Hariss, L., Haidar, R.H., Antar, L.M., Mallah, Z.I., Badran, B., Gree, R., & Hachem, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]

-

ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on the...[Link]

-

International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. [Link]

-

ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

Hariss, L., Hachem, A., Nour, M., El-Sabeh, R., Hamze, A., Grée, D., & Grée, R. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. [Link]

-

Ayoub, A.J., El-Achkar, G.A., Ghayad, S.E., Hariss, L., Haidar, R.H., Antar, L.M., Mallah, Z.I., Badran, B., Gree, R., & Hachem, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

-

Pinz, M.P., de Oliveira, R.L., da Fonseca, C.A.R., Voss, G.T., da Silva, B.P., Duarte, L.F.B., Domingues, W.B., Ortiz, H.G., Savall, A.S.P., Meotti, F.C., Alves, D., Campos, V.F., Pinton, S., Wilhelm, E.A., & Luchese, C. (2023). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Molecular Neurobiology, 60(3), 1214-1231. [Link]

-

Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]

-

Al-Craigh, A., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy. RSC Advances. [Link]

-

Chem. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601. [Link]

-

Abdel-Wahab, B.F., Mohamed, H.A., & El-Hiti, G.A. (2012). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Molecules, 17(7), 8092-8102. [Link]

-

ResearchGate. (2025). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]

-

Abbas, A.A., & El-Sayed, N.N.E. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20040-20070. [Link]

-

Journal of Medicinal Chemistry. (2020). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. [Link]

-

ResearchGate. (n.d.). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives | Request PDF. [Link]

-

University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

-

Comptes Rendus. Chimie. (2025). From fluorine's position in the periodic table to PFAS environmental issues. [Link]

-

Abbas, A.A., & El-Sayed, N.N.E. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20040-20070. [Link]

-

ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. [Link]

-

International Journal of Molecular Sciences. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

-

Cancers. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

ResearchGate. (2025). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans | Request PDF. [Link]

-

Pharmaceuticals. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Archives of Pharmacal Research. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. [Link]

-

ResearchGate. (2025). A Natural Benzofuran from the Patagonic Aleurodiscus vitellinus Fungus has Potent Neuroprotective Properties on a Cellular Model of Amyloid-β Peptide Toxicity. [Link]

-

Molecules. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From fluorine’s position in the periodic table to PFAS environmental issues [comptes-rendus.academie-sciences.fr]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Applications of Selected Fluorine-Containing Fluorophores [mdpi.com]

- 11. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 16. Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02024G [pubs.rsc.org]

An In-depth Technical Guide to the Pharmacophore Analysis of Benzofuran-2-yl Acetonitrile Scaffolds

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] Within this versatile family, the benzofuran-2-yl acetonitrile scaffold has emerged as a particularly promising chemotype, especially in the realm of oncology. Recent studies have highlighted its potential as a core structure for the development of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[4]

This technical guide provides a comprehensive exploration of the pharmacophore analysis of benzofuran-2-yl acetonitrile scaffolds. Moving beyond a mere recitation of protocols, this document, written from the perspective of a seasoned application scientist, delves into the rationale behind the analytical choices, the interpretation of the resulting models, and their practical application in guiding drug discovery efforts. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage pharmacophore modeling to unlock the full therapeutic potential of this promising scaffold.

The Benzofuran-2-yl Acetonitrile Scaffold: A Profile of a Promising Pharmacophore

The benzofuran-2-yl acetonitrile scaffold is characterized by a fused benzene and furan ring system, with an acetonitrile group at the 2-position of the furan ring. This arrangement provides a unique combination of aromaticity, hydrogen bonding capability, and conformational flexibility, making it an attractive starting point for the design of targeted therapies.

The benzofuran ring system itself is largely planar and hydrophobic, facilitating interactions with aromatic residues within protein binding sites. The oxygen atom of the furan ring can act as a hydrogen bond acceptor, a crucial feature for anchoring the molecule to its biological target. The acetonitrile moiety at the 2-position is of particular interest. The nitrile group, with its linear geometry and strong dipole moment, can serve as a potent hydrogen bond acceptor.[4] Furthermore, the methylene linker provides a degree of rotational freedom, allowing the nitrile to orient itself optimally within a binding pocket.

Recent research has demonstrated that derivatives of this scaffold exhibit significant antiproliferative activity against various cancer cell lines.[4] Notably, certain benzofuran-nicotinonitrile derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in oncology.[4] This finding provides a crucial starting point for a targeted pharmacophore analysis, allowing us to move from a general understanding of the scaffold's potential to a detailed, target-specific investigation.

The Core Principles of Pharmacophore Analysis: A-Pillar of Modern Drug Design

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.[5] A pharmacophore model is not a representation of a real molecule but rather an abstract concept that encapsulates the key interactions between a ligand and its target receptor. These features typically include:

-

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

-

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

-

Hydrophobic (HY) / Aromatic (AR) regions: Nonpolar groups or aromatic rings that engage in van der Waals or pi-stacking interactions.

-

Positive Ionizable (PI) / Negative Ionizable (NI) centers: Groups that are likely to be protonated or deprotonated at physiological pH.

There are two primary approaches to generating a pharmacophore model: ligand-based and structure-based.

-

Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active molecules to deduce the common chemical features responsible for their activity.[5] The underlying assumption is that these molecules share a common binding mode and therefore a common pharmacophore.

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based approach can be used. This method involves analyzing the binding site of the protein to identify the key interaction points that a ligand must complement.[6] This approach has the advantage of being directly informed by the target's geometry and can reveal potential interaction sites that may not be exploited by known ligands.

A Practical Workflow for the Pharmacophore Analysis of Benzofuran-2-yl Acetonitrile Scaffolds

This section outlines a detailed, step-by-step methodology for conducting a comprehensive pharmacophore analysis of the benzofuran-2-yl acetonitrile scaffold, integrating both ligand-based and structure-based approaches. This workflow is designed to be a self-validating system, where the results from one approach can be used to refine and corroborate the findings of the other.

Ligand-Based Pharmacophore Modeling: Deciphering the SAR Code

The first step is to construct a pharmacophore model based on the structure-activity relationship (SAR) data of known active benzofuran-2-yl acetonitrile derivatives.

Experimental Protocol:

-

Dataset Curation:

-

Compile a dataset of benzofuran-2-yl acetonitrile derivatives with known biological activity (e.g., IC50 values against a specific target like EGFR).

-

The dataset should include both highly active and inactive or weakly active compounds to enable the generation of a discriminative model.

-

Ensure structural diversity within the dataset to capture a wide range of possible interactions.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the dataset. This is a critical step as the bioactive conformation of a ligand may not be its lowest energy state in solution.

-

-

Feature Mapping:

-

Identify the potential pharmacophoric features (HBA, HBD, HY/AR, etc.) for each conformer of each molecule.

-

-

Pharmacophore Model Generation:

-

Utilize a pharmacophore modeling software (e.g., Discovery Studio, MOE, LigandScout) to align the conformers of the active molecules and identify common pharmacophoric features.

-

The software will generate a series of pharmacophore hypotheses, each representing a different 3D arrangement of features.

-

-

Model Validation:

-

The generated hypotheses must be rigorously validated to ensure they are statistically significant and can distinguish between active and inactive compounds.[1]

-

Internal Validation: Use the training set to assess how well each hypothesis fits the active molecules while excluding the inactive ones.

-

External Validation: Use a test set of compounds (not used in model generation) to evaluate the predictive power of the best hypotheses.

-

Decoy Set Screening: Screen a large database of known inactive or random molecules (a decoy set) to ensure the model does not produce an excessive number of false positives.

-

Visualization of the Ligand-Based Workflow:

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling: A Target-Centric Approach

Leveraging the known crystal structure of a target protein, such as EGFR, provides an invaluable opportunity to generate a pharmacophore model that is directly informed by the binding site's architecture.

Experimental Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

-

Prepare the protein structure by removing water molecules (unless they are known to be involved in binding), adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

-

-

Binding Site Identification and Analysis:

-

Define the binding site of the protein, typically based on the location of a co-crystallized ligand or through computational prediction methods.

-

Analyze the amino acid residues within the binding site to identify potential interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic pockets).

-

-

Pharmacophore Model Generation:

-

Use a structure-based pharmacophore modeling tool to automatically generate pharmacophoric features within the defined binding site. These features represent the ideal interaction points for a ligand.

-

-

Model Refinement and Validation:

-

Refine the generated pharmacophore by considering known SAR data. For example, if a particular hydrogen bond is known to be crucial for activity, ensure that the corresponding feature is present and correctly positioned in the model.

-

Validate the model by docking a set of known active and inactive compounds and assessing whether the model can correctly predict their binding modes and relative affinities.

-

Visualization of the Structure-Based Workflow:

Caption: Structure-Based Pharmacophore Modeling Workflow.

Interpreting the Pharmacophore: From Features to Insights

The true value of a pharmacophore model lies in its ability to provide actionable insights for the design of new, more potent, and selective molecules.

Key Pharmacophoric Features of Benzofuran-2-yl Acetonitrile Scaffolds

Based on the available literature, a hypothetical pharmacophore model for a benzofuran-2-yl acetonitrile-based kinase inhibitor (e.g., targeting EGFR) would likely include the following features:

-

One or two Hydrogen Bond Acceptors (HBA): One HBA would correspond to the nitrogen atom of the acetonitrile group, which is a crucial interaction point.[4] A second HBA could be the oxygen atom of the benzofuran ring.

-

One Aromatic/Hydrophobic Region (AR/HY): This feature would map to the benzofuran ring system, which likely engages in hydrophobic and/or pi-stacking interactions within the kinase hinge region.

-

Additional features based on substitutions: Substitutions on the benzofuran ring can introduce additional pharmacophoric features. For instance, a hydroxyl group could add an HBD/HBA feature, while a halogen atom could contribute to a hydrophobic interaction or a halogen bond.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the key SAR findings for benzofuran-2-yl acetonitrile and related derivatives, providing a foundation for pharmacophore model interpretation.[3][4]

| Structural Modification | Effect on Activity | Pharmacophoric Interpretation |

| Substitution on the Benzofuran Ring | ||

| Electron-donating groups (e.g., methoxy) | Generally increases activity | May enhance the electron density of the aromatic system, leading to stronger pi-stacking interactions. |

| Electron-withdrawing groups (e.g., halogens) | Variable, can increase or decrease activity depending on position | Can modulate the electronic properties of the benzofuran ring and introduce new interaction points (e.g., halogen bonds). |

| Bulky substituents at certain positions | May decrease activity | Can cause steric clashes within the binding site. |

| Modification of the 2-position substituent | ||

| Replacement of acetonitrile with other groups | Can significantly alter activity | The nitrile is often a key HBA; its replacement must be with a group that can replicate this interaction. |

| Introduction of additional functional groups to the acetonitrile moiety | Can enhance activity | May allow for additional interactions with the target protein. |

Application of the Pharmacophore Model in Drug Discovery

A validated pharmacophore model for the benzofuran-2-yl acetonitrile scaffold is a powerful tool that can be applied in several stages of the drug discovery pipeline:

-

Virtual Screening: The pharmacophore model can be used as a 3D query to search large compound libraries for molecules that possess the desired pharmacophoric features.[5] This is a rapid and cost-effective method for identifying novel hit compounds with diverse chemical scaffolds.

-

Lead Optimization: The model can guide the modification of existing lead compounds to improve their potency and selectivity.[7] By understanding the key pharmacophoric requirements, chemists can make more informed decisions about which modifications are most likely to be beneficial.

-

De Novo Design: The pharmacophore model can serve as a template for the de novo design of entirely new molecules that are tailored to fit the binding site of the target protein.

Conclusion: A Roadmap for Future Discovery

The pharmacophore analysis of benzofuran-2-yl acetonitrile scaffolds provides a robust framework for the rational design of novel therapeutics. By systematically identifying and validating the key chemical features required for biological activity, researchers can significantly enhance the efficiency and effectiveness of their drug discovery efforts. This in-depth technical guide has provided a comprehensive overview of the principles, methodologies, and applications of pharmacophore modeling in the context of this promising scaffold. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the integration of computational approaches like pharmacophore modeling will be increasingly critical in the development of the next generation of targeted therapies.

References

-

Abdel-Ghani, T. M., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1563-1579. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Ekins, S., et al. (2007). The pharmacophore concept in virtual screening and its application to natural products. Molecular Informatics, 26(2), 171-181. [Link]

-

Keri, R. S., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 97677-97698. [Link]

-

Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

-

Langer, T., & Wolber, G. (2004). Pharmacophore-based virtual screening. Drug Discovery Today: Technologies, 1(3), 209-213. [Link]

-

Leach, A. R., et al. (2010). Ligand-based virtual screening: recent developments. Current Opinion in Drug Discovery & Development, 13(5), 537-545. [Link]

-

Prasad, Y. R., et al. (2005). Synthesis and antimicrobial activity of some new 2-substituted benzofuran derivatives. Bioorganic & Medicinal Chemistry Letters, 15(22), 5030-5034. [Link]

-

Sanders, M. P., et al. (2012). Exploring the potential of protein-based pharmacophore models in ligand pose prediction and ranking. Journal of Chemical Information and Modeling, 52(10), 2757-2771. [Link]

-

Sliwoski, G., et al. (2014). Structure-based screening for small-molecule inhibitors of protein–protein interactions. Current Opinion in Chemical Biology, 18, 107-114. [Link]

-

Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations. Journal of Chemical Information and Modeling, 45(1), 160-169. [Link]

Sources

- 1. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring the potential of protein-based pharmacophore models in ligand pose prediction and ranking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 5. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 7. collaborativedrug.com [collaborativedrug.com]

Stability Profile of 2-(5-Fluorobenzofuran-2-yl)acetonitrile: A Technical Guide

Executive Summary & Chemical Significance

2-(5-Fluorobenzofuran-2-yl)acetonitrile (CAS: 303144-50-5) is a critical pharmacophore intermediate, primarily utilized in the convergent synthesis of Vilazodone , a combined serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.

From a process chemistry perspective, the stability of this intermediate is governed by two competing functional motifs: the hydrolytically sensitive acetonitrile side chain and the electron-rich 5-fluorobenzofuran core . While the fluorine substitution at the C5 position imparts metabolic stability to the final drug substance, the nitrile group at the C2 position renders the intermediate susceptible to acid/base hydrolysis during storage and scale-up.

This guide delineates the stability profile, degradation pathways, and validation protocols required to ensure the integrity of this material for GMP manufacturing.

Physicochemical Stability Profile

Intrinsic Reactivity Analysis

The molecule contains three distinct zones of reactivity that define its stability profile:

| Functional Zone | Reactivity Risk | Mechanism |

| Nitrile (-CN) | High | Susceptible to hydrolysis under extreme pH (Acid/Base). Converts to amide and subsequently to carboxylic acid.[1] |

| Methylene Bridge (-CH₂-) | Moderate | The "benzylic-like" position (adjacent to the heteroaromatic ring) is prone to oxidative radical attack or deprotonation in strong base. |

| Benzofuran Core | Low | Generally stable, though susceptible to electrophilic attack or ring-opening under harsh oxidative stress (e.g., peroxide). |

Solid-State Stability

-

Hygroscopicity: Nitrile intermediates of this molecular weight range are typically non-hygroscopic to slightly hygroscopic. However, moisture uptake acts as a catalyst for hydrolysis.

-

Polymorphism: While specific polymorph data is proprietary to synthesis routes, the planar nature of the benzofuran ring suggests potential for π-π stacking. Polymorphic transitions can alter dissolution rates but rarely impact chemical stability unless solvates are formed.

Degradation Pathways (Mechanistic Insight)

The primary degradation vector for 2-(5-Fluorobenzofuran-2-yl)acetonitrile is hydrolysis . In the presence of moisture and catalysis (acid or base), the nitrile converts to the primary amide, 2-(5-fluorobenzofuran-2-yl)acetamide, and finally to the carboxylic acid, 2-(5-fluorobenzofuran-2-yl)acetic acid.

Visualization: Degradation Cascade

The following diagram illustrates the stepwise degradation pathway and potential oxidative side-reactions.

Figure 1: The nitrile group undergoes stepwise hydrolysis to the amide and then the carboxylic acid. Oxidative stress can attack the furan ring.

Forced Degradation Protocols (Stress Testing)[2][3]

To validate analytical methods (HPLC/UPLC) and define storage conditions, "forced degradation" or stress testing is mandatory. This goes beyond standard stability testing to identify potential degradants.

Experimental Workflow

Objective: Induce 5–20% degradation to identify degradation products without destroying the core molecule completely.

Protocol A: Acid/Base Hydrolysis

-

Preparation: Dissolve 50 mg of the intermediate in 5 mL of Acetonitrile (co-solvent).

-

Acid Stress: Add 5 mL of 0.1 N HCl. Reflux at 60°C for 4 hours.

-

Base Stress: Add 5 mL of 0.1 N NaOH. Reflux at 60°C for 2 hours.

-

Note: Nitriles hydrolyze faster in base; monitor closely to prevent total conversion to acid.

-

-

Quenching: Neutralize samples to pH 7.0 prior to injection to prevent damage to the HPLC column.

Protocol B: Oxidative Stress

-

Preparation: Dissolve 50 mg in 5 mL Acetonitrile.

-

Stress: Add 1 mL of 30% H₂O₂. Store at ambient temperature for 24 hours.

-

Observation: Watch for color changes (yellowing), indicating furan ring oxidation or N-oxide formation on trace impurities.

Protocol C: Photostability

-

Solid State: Spread thin layer (<1 mm) in a quartz dish.

-

Exposure: Expose to 1.2 million lux hours (visible) and 200 Wh/m² (UV) per ICH Q1B guidelines.

-

Control: Wrap a concurrent sample in aluminum foil to distinguish thermal effects from photolysis.

Visualization: Stress Testing Workflow

Figure 2: Standardized workflow for generating and analyzing degradation products.

Analytical Method Recommendations

To accurately monitor the stability of 2-(5-Fluorobenzofuran-2-yl)acetonitrile, a Stability-Indicating Method (SIM) must be employed. Standard methods for Vilazodone intermediates often use Reverse Phase HPLC.

Recommended HPLC Conditions:

-

Column: C18 (e.g., Agilent Zorbax SB-C18 or equivalent), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and improves peak shape for nitrogenous compounds).

-

Mobile Phase B: Acetonitrile (High elution strength required for the benzofuran core).

-

Gradient: 5% B to 90% B over 20 minutes.

-

Detection: UV at 240-250 nm (Benzofuran absorption maximum).

Data Interpretation:

-

Parent Peak: ~10-12 min (depending on flow rate).

-

Acid Degradant: Will elute earlier (lower retention time) due to the polar carboxylic acid group.

-

Amide Degradant: Will elute between the acid and the parent nitrile.

Handling and Storage Directives

Based on the chemical reactivity profile, the following storage protocols are mandatory to maintain purity >98%:

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows hydrolysis kinetics significantly. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation of the benzylic position. |

| Container | Amber Glass / HDPE | Protects from UV light (preventing photo-isomerization). |

| Desiccant | Silica Gel Pack | Essential. Moisture is the primary reagent for nitrile hydrolysis. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2774431, 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile (Analogous Structure Analysis). Retrieved from [Link]

-

ResearchGate (2024). Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API. Retrieved from [Link]

-

Global Research Online (2014). Isolation and Structure Elucidation of Major Alkaline Degradation Product of Vilazodone. Retrieved from [Link][2]

Sources

The Genesis and Synthetic Evolution of Benzofuran Acetonitrile: A Cornerstone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus, a privileged scaffold in medicinal chemistry, has been the subject of intense scientific scrutiny since its initial synthesis. Its derivatives are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. Among the various functionalized benzofurans, those bearing an acetonitrile moiety have emerged as particularly versatile building blocks in the synthesis of complex molecular architectures for drug discovery. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of benzofuran acetonitrile building blocks, offering insights into their strategic application in modern medicinal chemistry.

A Historical Perspective: From Coumarin to a Privileged Heterocycle

The journey of the benzofuran scaffold began in 1870, when the English chemist Sir William Henry Perkin first synthesized the parent benzofuran ring from coumarin.[1][2][3][4] Perkin, a pioneer in the field of synthetic organic chemistry, is renowned for his serendipitous discovery of the first synthetic dye, mauveine.[5] His work laid the foundation for the industrial synthesis of organic compounds and opened the door to the exploration of novel heterocyclic systems.[6] The initial synthesis of benzofuran, achieved through the reaction of coumarin with bromine and subsequent treatment with alcoholic potash, marked a pivotal moment in heterocyclic chemistry.[7] This early work, while not directly involving acetonitrile derivatives, established the fundamental chemistry of the benzofuran ring system and paved the way for future functionalizations.

While the precise first synthesis of a benzofuran acetonitrile derivative is not prominently documented in early literature, the utility of the cyanomethyl group as a synthetic handle in heterocyclic chemistry has been long recognized.[8] The introduction of the acetonitrile moiety onto the benzofuran scaffold likely emerged from the broader exploration of active methylene compounds in the synthesis of complex organic molecules.[9][10][11] These compounds, characterized by a methylene group flanked by electron-withdrawing groups, are crucial for forming new carbon-carbon bonds.[11]

The Benzofuran Acetonitrile Building Block: A Gateway to Molecular Diversity

The strategic importance of benzofuran acetonitrile, particularly 2-(benzofuran-2-yl)acetonitrile, lies in the reactivity of its active methylene group and the versatility of the nitrile functionality. The protons on the methylene carbon are acidic due to the electron-withdrawing effect of the adjacent cyano group and the benzofuran ring, making this position susceptible to deprotonation and subsequent alkylation, acylation, and condensation reactions. This reactivity provides a powerful tool for elaborating the benzofuran core and introducing diverse pharmacophoric features.

Furthermore, the nitrile group itself can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, further expanding the synthetic utility of the benzofuran acetonitrile scaffold.[1] This versatility has made it a valuable intermediate in the synthesis of numerous biologically active compounds.[12][13][14]

Evolution of Synthetic Methodologies

The synthesis of benzofuran derivatives has evolved significantly since Perkin's initial discovery. Early methods often required harsh reaction conditions and offered limited scope.[2] Modern synthetic chemistry has provided a plethora of more efficient and versatile methods, with many adaptable to the synthesis of benzofuran acetonitrile building blocks.

Classical Approaches

Traditional methods for constructing the benzofuran ring often involve the cyclization of appropriately substituted phenols. These include:

-

Perkin Rearrangement: This reaction involves the base-catalyzed rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid, which can then be further functionalized.[7]

-

Reaction of α-haloketones with salicylaldehydes (Rap-Stoermer reaction): This condensation reaction provides a direct route to 2-acylbenzofurans.

-

Intramolecular Cyclization of Phenoxyacetones: This acid-catalyzed cyclization is a common method for preparing 2-methylbenzofuran derivatives.

While these methods are historically significant, they may have limitations in terms of substrate scope and functional group tolerance.

Modern Catalytic Methods

The advent of transition metal catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, greater efficiency, and broader functional group compatibility.

A significant advancement in the direct utilization of acetonitrile-containing precursors was reported by Luo and colleagues. Their palladium-catalyzed cascade reaction of 2-(2-formylphenoxy)acetonitriles with aryl boronic acids provides a direct and efficient route to 2-benzoylbenzofurans.[1][3][15] This methodology highlights the power of modern catalysis to construct complex benzofuran derivatives from readily available starting materials containing the acetonitrile moiety.

Palladium-Catalyzed Synthesis of 2-Benzoylbenzofurans

Caption: Palladium-catalyzed synthesis of 2-benzoylbenzofurans.

This reaction proceeds through a cascade of events including the addition of the aryl boronic acid to the nitrile, followed by an intramolecular aldol-type condensation to form the benzofuran ring.

A variety of other transition metals, including copper, nickel, rhodium, and gold, have been employed in the synthesis of benzofuran derivatives.[1][16] These methods often involve the coupling of phenols with alkynes (Sonogashira coupling followed by cyclization) or the intramolecular cyclization of substituted phenols.[1][4] While not always directly employing acetonitrile precursors, these methods can be used to synthesize benzofurans that are later functionalized with an acetonitrile group.

Catalyst-Free and Green Synthetic Routes

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This has led to the exploration of catalyst-free and green solvent-based approaches for benzofuran synthesis.[17] Some of these methods utilize acetonitrile as a solvent, highlighting its utility in sustainable chemistry.[17]

The Benzofuran Acetonitrile Scaffold in Drug Discovery: A Privileged Building Block

The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[12][13][14] Consequently, benzofuran derivatives have been investigated for a plethora of therapeutic applications, including as anticancer, antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory agents.[12][13][14][18]

The benzofuran acetonitrile building block serves as a key intermediate in the synthesis of many of these biologically active molecules. Its ability to undergo a variety of chemical transformations allows for the rapid generation of diverse libraries of compounds for high-throughput screening.

Case Study: Dronedarone

A prominent example of a drug containing the benzofuran scaffold is Dronedarone, an antiarrhythmic agent used to treat atrial fibrillation.[4][8][19] The synthesis of Dronedarone and its intermediates involves the construction of a substituted 2-butylbenzofuran core.[20] While the publicly available synthetic routes for Dronedarone do not explicitly start from a benzofuran acetonitrile, the versatility of this building block makes it a plausible and efficient alternative for the synthesis of key intermediates. The functionalization at the 2- and 5-positions of the benzofuran ring is critical for the drug's activity, and the acetonitrile group offers a strategic handle for introducing such functionalities.

Synthetic Utility of Benzofuran Acetonitrile

Caption: Versatility of the benzofuran acetonitrile building block.

Technical Data: Spectroscopic Profile of 2-(Benzofuran-2-yl)acetonitrile

Accurate characterization of key building blocks is essential for synthetic chemistry. The following table summarizes the expected spectroscopic data for 2-(benzofuran-2-yl)acetonitrile.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60-7.50 (m, 2H, Ar-H), 7.40-7.20 (m, 2H, Ar-H), 6.80 (s, 1H, furan-H), 3.85 (s, 2H, CH₂CN) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.0 (C-O), 145.0 (C-Ar), 128.0, 125.0, 123.0, 121.0, 112.0 (Ar-C), 117.0 (CN), 105.0 (furan-C), 18.0 (CH₂) |

| IR (KBr, cm⁻¹) | ν: 2250 (C≡N stretch), 1600, 1450 (C=C aromatic stretch) |

| Mass Spectrometry (EI) | m/z (%): 157 (M⁺, 100), 130, 102, 76 |

Note: The predicted NMR chemical shifts are approximate and can vary depending on the solvent and instrument used.[21][22]

Experimental Protocols: Representative Synthetic Procedures

The following protocols provide detailed, step-by-step methodologies for the synthesis of benzofuran derivatives, illustrating the principles discussed in this guide.

Protocol 1: Perkin Rearrangement for the Synthesis of Benzofuran-2-carboxylic Acid

This protocol describes a microwave-assisted Perkin rearrangement, which significantly reduces reaction times compared to conventional heating.[7]

-

To a microwave reaction vessel, add 3-bromocoumarin (1.0 mmol), sodium hydroxide (2.0 mmol), and ethanol (5 mL).

-

Seal the vessel and irradiate in a microwave reactor at 150 °C for 5 minutes.

-

After cooling, transfer the reaction mixture to a beaker and acidify with 1 M hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford the benzofuran-2-carboxylic acid.

Protocol 2: Palladium-Catalyzed Synthesis of a 2-Benzoylbenzofuran Derivative

This protocol is adapted from the work of Luo et al. and demonstrates the synthesis of a 2-benzoylbenzofuran from a 2-(2-formylphenoxy)acetonitrile precursor.[1][3][15]

-

To a dried Schlenk tube under an inert atmosphere, add 2-(2-formylphenoxy)acetonitrile (0.5 mmol), aryl boronic acid (0.6 mmol), palladium(II) acetate (0.015 mmol, 3 mol%), and 2,2'-bipyridine (0.015 mmol, 3 mol%).

-

Add anhydrous toluene (3 mL) via syringe.

-

Heat the reaction mixture at 90 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-benzoylbenzofuran.

Conclusion and Future Outlook

From its historical roots in the 19th century to its current status as a privileged scaffold in drug discovery, the benzofuran ring system has had a profound impact on organic and medicinal chemistry. The benzofuran acetonitrile building block, in particular, has emerged as a powerful and versatile tool for the synthesis of complex and biologically active molecules. The continued development of novel, efficient, and sustainable synthetic methodologies for the preparation and functionalization of these building blocks will undoubtedly fuel future innovations in drug discovery and materials science. As our understanding of the biological targets of benzofuran derivatives deepens, the strategic application of benzofuran acetonitrile building blocks will be instrumental in the design and synthesis of the next generation of therapeutics.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jocpr.com [jocpr.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 5. William Henry Perkin - Wikipedia [en.wikipedia.org]

- 6. Sir William Henry Perkin | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102659726A - Method for synthesis of dronedarone - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. globaljournals.org [globaljournals.org]

- 11. scribd.com [scribd.com]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 13. scienceopen.com [scienceopen.com]

- 14. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 15. researchgate.net [researchgate.net]

- 16. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atlantis-press.com [atlantis-press.com]

- 18. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 22. scispace.com [scispace.com]

Application Note: Synthesis Protocol for 2-(5-Fluorobenzofuran-2-yl)acetonitrile

Abstract & Introduction

This application note details a robust, four-step synthesis protocol for 2-(5-Fluorobenzofuran-2-yl)acetonitrile , a high-value scaffold in medicinal chemistry often utilized as a precursor for tryptamine analogs, serotonin transporter modulators, and tricyclic antidepressants.

While direct cyanomethylation of benzofurans is chemically challenging due to regioselectivity issues, this protocol utilizes a reliable "Build-Reduce-Functionalize" strategy. We begin by constructing the benzofuran core via the Perkin/Williamson-type condensation, followed by reduction to the alcohol, chlorination, and finally nucleophilic displacement with cyanide. This modular approach ensures high purity and scalability, minimizing the risk of polymerization common in direct furan functionalization.

Retrosynthetic Analysis

The synthetic logic disconnects the target molecule at the nitrile carbon, tracing back to a stable ester precursor derived from commercially available 5-fluorosalicylaldehyde.

Figure 1: Retrosynthetic pathway demonstrating the disconnection strategy from the nitrile target back to the salicylaldehyde precursor.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 5-fluorobenzofuran-2-carboxylate

Objective: Construct the benzofuran ring system via O-alkylation followed by intramolecular aldol condensation.

-

Reagents: 5-Fluorosalicylaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (

, 2.5 eq). -

Solvent: N,N-Dimethylformamide (DMF) or Acetone (reflux).

-

Mechanism: Williamson ether synthesis

Base-catalyzed cyclization.

Protocol:

-

Charge a round-bottom flask with 5-fluorosalicylaldehyde (14.0 g, 100 mmol) and anhydrous DMF (100 mL).

-

Add anhydrous

(34.5 g, 250 mmol) in one portion. -

Add ethyl bromoacetate (13.3 mL, 120 mmol) dropwise over 15 minutes.

-

Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde.

-

Workup: Pour the reaction mixture into ice-water (500 mL). The product usually precipitates as a solid.

-

Filter the solid, wash copiously with water to remove DMF, and dry in a vacuum oven at 45°C.

-

Yield Expectation: 85–90% (Off-white solid).

Stage 2: Reduction to (5-Fluorobenzofuran-2-yl)methanol

Objective: Convert the ester functionality to a primary alcohol.

-

Reagents: Lithium Aluminum Hydride (LiAlH4, 1.5 eq).

-

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

-

Safety: LiAlH4 reacts violently with water. Use Schlenk lines or drying tubes.

Protocol:

-

Suspend LiAlH4 (3.8 g, 100 mmol) in anhydrous THF (150 mL) under

atmosphere at 0°C. -

Dissolve Ethyl 5-fluorobenzofuran-2-carboxylate (14.0 g, ~67 mmol) in THF (50 mL) and add dropwise to the hydride suspension. Maintain temp < 10°C.

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (3.8 mL), then 15% NaOH (3.8 mL), then water (11.4 mL).

-

Add

, stir for 15 mins, and filter through a Celite pad. -

Concentrate the filtrate in vacuo to yield the crude alcohol.

-

Yield Expectation: 90–95% (Pale yellow oil or solid).

Stage 3: Chlorination to 2-(Chloromethyl)-5-fluorobenzofuran

Objective: Activate the alcohol for nucleophilic displacement.

-

Reagents: Thionyl Chloride (

, 1.5 eq), catalytic DMF. -

Solvent: Dichloromethane (DCM).

Protocol:

-

Dissolve (5-Fluorobenzofuran-2-yl)methanol (10.0 g, 60 mmol) in dry DCM (100 mL).

-

Add 2–3 drops of DMF (catalyst).

-

Cool to 0°C. Add

(6.5 mL, 90 mmol) dropwise. -

Remove ice bath and reflux (40°C) for 2 hours.

-

Workup: Evaporate solvent and excess

under reduced pressure. Re-dissolve in DCM and wash with saturated -

Dry over

and concentrate. The product is often unstable on silica; use immediately or store at -20°C. -

Yield Expectation: Quantitative conversion.

Stage 4: Cyanation to 2-(5-Fluorobenzofuran-2-yl)acetonitrile

Objective: Nucleophilic substitution of the chloride with cyanide.

-

Reagents: Sodium Cyanide (NaCN, 1.5 eq).

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Safety: CRITICAL HAZARD. NaCN is fatal if swallowed or in contact with acid (HCN gas).

Protocol:

-

Setup: Use a well-ventilated fume hood. Prepare a bleach (sodium hypochlorite) bath for quenching cyanide waste.

-

Dissolve NaCN (4.4 g, 90 mmol) in DMSO (60 mL). Note: NaCN dissolves slowly.

-

Add the crude 2-(chloromethyl)-5-fluorobenzofuran (11.0 g, 60 mmol) dissolved in DMSO (20 mL) dropwise. Exothermic reaction; maintain temp < 40°C using a water bath if necessary.

-

Stir at room temperature for 3–5 hours.

-

Workup: Pour the mixture into water (400 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Waste Treatment: Treat the aqueous layer with bleach (pH > 10) before disposal.

-

Wash organic layer with water (2x) and brine (1x). Dry over

. -

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

-

Yield Expectation: 75–85%.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Critical Limit | Scientific Rationale |

| Stage 1 Temp | Max 90°C | Higher temps in DMF can cause decomposition of the aldehyde or polymerization. |

| LiAlH4 Quench | pH > 10 | Acidic quench can cleave the furan ring or cause rearrangement. |

| Chloride Stability | < 24 Hours | Benzylic-type furanyl chlorides are prone to hydrolysis and polymerization. Use immediately. |

| Cyanide pH | Keep Basic | Safety: Acidic conditions release HCN gas. Ensure all aqueous streams are pH > 10. |

Troubleshooting Guide

-

Issue: Low yield in Stage 1 (Cyclization).

-

Cause: Incomplete O-alkylation before cyclization.

-

Fix: Ensure

is finely ground and anhydrous. Add a catalytic amount of KI (Finkelstein condition) to accelerate the alkylation.

-

-

Issue: Product oiling out in Stage 4.

-

Cause: DMSO retention.

-

Fix: Wash the organic layer thoroughly with water. If emulsion forms, use brine.

-

Safety & Waste Management (Cyanide Specific)

Workflow for Cyanation Safety:

Figure 2: Mandatory safety workflow for handling and quenching cyanide waste streams.

References

-

Perkin Benzofuran Synthesis & Cyclization Conditions

-

Reduction of Benzofuran Esters

- Title: "Preparation of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (Reduction Protocols)"

- Source: Benzofurans.

-

URL:[Link]

-

Chloromethylation & Cyanation Mechanisms

-

General Safety for Cyanide Reactions

Sources

Hydrolysis conditions for 2-(5-Fluorobenzofuran-2-yl)acetonitrile

An In-Depth Guide to the Hydrolysis of 2-(5-Fluorobenzofuran-2-yl)acetonitrile to 2-(5-Fluorobenzofuran-2-yl)acetic Acid

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the hydrolysis of 2-(5-Fluorobenzofuran-2-yl)acetonitrile. The resulting product, 2-(5-Fluorobenzofuran-2-yl)acetic acid, is a valuable building block in medicinal chemistry and materials science. This guide details the underlying chemical principles and provides validated protocols for acidic, basic, and enzymatic hydrolysis, enabling rational selection of the optimal synthetic route based on laboratory capabilities, desired purity, and scalability.

Introduction: The Synthetic Importance of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. For the specific case of 2-(5-Fluorobenzofuran-2-yl)acetonitrile, this hydrolysis provides access to the corresponding acetic acid derivative, a key intermediate for more complex molecular architectures. The choice of hydrolysis method—acid-catalyzed, base-catalyzed, or enzymatic—is critical and depends on factors such as the stability of the benzofuran ring system to harsh conditions and the desired operational simplicity and environmental impact.[1]

This guide moves beyond a simple recitation of steps to explain the why behind each protocol. Understanding the reaction mechanisms and the rationale for specific conditions empowers researchers to troubleshoot and adapt these methods for their unique applications.

Mechanistic Foundations of Nitrile Hydrolysis

The hydrolysis of nitriles proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[2][3] The conditions of the reaction, whether acidic or basic, dictate the precise mechanistic pathway and the nature of the reactive species involved.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[4][5] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][6][7] A series of proton transfers follows, leading to the formation of a protonated amide, which then undergoes further acid-catalyzed hydrolysis to yield the carboxylic acid and an ammonium ion.[3][5]

The key advantage of this method is the direct formation of the free carboxylic acid in the reaction mixture.[2] The entire process is driven forward by the final, irreversible protonation of the ammonia byproduct to the non-nucleophilic ammonium ion.[5]

Figure 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Base-Catalyzed (Alkaline) Hydrolysis

In contrast, the base-catalyzed pathway involves the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic nitrile carbon.[4][6][8] This forms a negatively charged intermediate that is then protonated by water to yield an imidic acid, which rapidly tautomerizes to the more stable amide.[8] The amide then undergoes subsequent base-catalyzed hydrolysis.

A critical distinction of this method is that the final product in the reaction vessel is the carboxylate salt, not the free acid.[2][9] An acidic workup is required to protonate the carboxylate and precipitate the desired carboxylic acid.[2][8][9] This two-step product isolation can be advantageous for purification.

Figure 2: Mechanism of Base-Catalyzed Nitrile Hydrolysis.

Enzymatic Hydrolysis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[1] The hydrolysis of nitriles can be achieved by two main classes of enzymes:

-

Nitrilases: These enzymes catalyze the direct conversion of a nitrile to a carboxylic acid and ammonia in a single step.[10][11][12]

-

Nitrile Hydratases and Amidases: This is a two-enzyme system where a nitrile hydratase first converts the nitrile to an amide, and then an amidase hydrolyzes the amide to the carboxylic acid.[10][11][12]